N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiop heno[2,3-d]pyrimidin-2-ylthio)]acetamide
Description
N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a furan ring, and a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C23H20BrN3O3S2 |
|---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20BrN3O3S2/c24-14-5-3-6-15(11-14)25-19(28)13-31-23-26-21-20(17-8-1-2-9-18(17)32-21)22(29)27(23)12-16-7-4-10-30-16/h3-7,10-11H,1-2,8-9,12-13H2,(H,25,28) |
InChI Key |
UWMMCIFBFGIGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the bromophenyl and furan groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the bromophenyl group results in a phenyl derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It could be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide: This compound shares the bromophenyl group but differs in the rest of its structure.
N-(3-bromophenyl)-2-furylacetamide: Similar in having both bromophenyl and furan groups but lacks the complex thiopheno-pyrimidinyl moiety.
Uniqueness
N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is unique due to its intricate structure, which combines multiple functional groups and rings
Biological Activity
N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| IUPAC Name | 2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
| InChI Key | IVKHENKJRZOJDE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The furan and benzo-thiophene intermediates are synthesized.
- Coupling Reaction : These intermediates are coupled with the pyrimidine ring.
- Final Modification : The acetamide group is introduced to yield the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide. The compound was tested against various bacterial strains using the broth microdilution method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 mg/mL |
| Escherichia coli | 0.5 mg/mL |
| Klebsiella pneumoniae | 0.75 mg/mL |
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies suggest that the compound binds effectively to active sites in bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The study found that modifications in the side chains significantly affected biological activity. The most active derivative exhibited a broad spectrum of antimicrobial activity comparable to established antibiotics .
Study 2: Cytotoxic Effects
Another investigation assessed the cytotoxic effects of N-(3-bromophenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide on cancer cell lines. Results indicated that the compound induced apoptosis in human cancer cells through caspase activation pathways .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Parameter | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Cyclization | Temperature | 80–100°C | Increases ring closure efficiency |
| Thioacetamide coupling | Solvent | DMF | Enhances nucleophilicity of sulfur |
| Purification | Chromatography | Flash silica (CH₂Cl₂:MeOH 9:1) | Reduces impurities by >90% |
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., bromophenyl, furylmethyl) and confirms regiochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 584.12) and detects fragmentation patterns .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
Basic: What are common chemical reactions for modifying this compound's core structure?
Methodological Answer:
- Nucleophilic Substitution : Replace bromine with amines or alkoxides under Pd catalysis .
- Oxidation/Reduction : Convert thioether to sulfoxide (H₂O₂) or reduce carbonyls (NaBH₄) to alter solubility .
- Heterocycle Functionalization : Introduce alkyl/aryl groups at the pyrimidine N3 position via SNAr reactions .
Basic: How can initial biological activity screening be designed?
Methodological Answer:
- Target-Based Assays : Use kinase inhibition assays (e.g., EGFR or CDK2) with ATP competition protocols .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay at 10–100 µM .
- Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Methodological Answer:
Q. Table 2: SAR Insights
Advanced: How can contradictory bioactivity data between assays be resolved?
Methodological Answer:
- Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Solubility Adjustments : Use co-solvents (e.g., 5% DMSO) to mitigate aggregation artifacts in cell-based assays .
- Metabolite Profiling : Perform LC-MS to identify active/inactive metabolites skewing in vivo vs. in vitro data .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to map binding poses .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-protein complexes .
- QSAR Modeling : Develop PLS regression models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: What challenges arise in multi-step synthesis, and how are they addressed?
Methodological Answer:
- Intermediate Instability : Protect reactive groups (e.g., tert-butoxycarbonyl for amines) during thieno-pyrimidine formation .
- Purification Hurdles : Use preparative HPLC with trifluoroacetic acid modifier to resolve diastereomers .
- Scale-Up Issues : Optimize exothermic steps (e.g., slow addition of H₂O₂) to prevent runaway reactions .
Advanced: How does stability under varying pH/temperature affect formulation?
Methodological Answer:
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9); compound degrades >50% at pH <3 due to acetamide hydrolysis .
- Thermal Analysis : DSC shows melting point at 218°C; storage below 25°C recommended to prevent polymorphic transitions .
Advanced: Can synergistic effects with other therapeutics be systematically explored?
Methodological Answer:
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software; CI <1 indicates synergy .
- Pathway Analysis : Use RNA-seq to identify co-targeted pathways (e.g., MAPK and PI3K) when combined with kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
